In Vitro GABA-A Receptor Potency: Indiplon vs. Zolpidem, Zopiclone, and Zaleplon
Indiplon demonstrates superior in vitro potency at recombinant GABA-A receptors relative to clinically established Z-drug comparators. In electrophysiological recordings using recombinant rodent GABA-A receptors expressed in HEK293 cells, indiplon was approximately 10 times more potent than zolpidem and zopiclone, and greater than 100 times more potent than zaleplon [1]. The EC50 for indiplon at α1β2γ2 receptors was 2.6 nM, whereas corresponding values for α2, α3, and α5-containing receptors were 24, 60, and 77 nM respectively, establishing approximately 10-fold functional selectivity for α1-containing receptor subtypes [1].
| Evidence Dimension | In vitro GABA-A receptor potentiation potency (EC50 comparison) |
|---|---|
| Target Compound Data | Indiplon: α1β2γ2 EC50 = 2.6 nM |
| Comparator Or Baseline | Zolpidem and zopiclone: approximately 10-fold less potent; Zaleplon: >100-fold less potent |
| Quantified Difference | 10-fold greater potency vs. zolpidem/zopiclone; >100-fold greater potency vs. zaleplon |
| Conditions | Recombinant rodent GABA-A receptors expressed in HEK293 cells; GABA-activated chloride currents measured via electrophysiology |
Why This Matters
Researchers requiring high-potency α1-preferring GABA-A PAM activity should select indiplon over zolpidem or zaleplon to achieve equivalent receptor modulation at substantially lower compound concentrations.
- [1] Petroski RE, Pomeroy JE, Das R, et al. Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors. J Pharmacol Exp Ther. 2006;317(1):369-377. View Source
